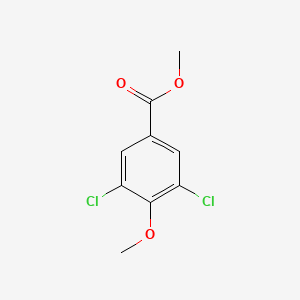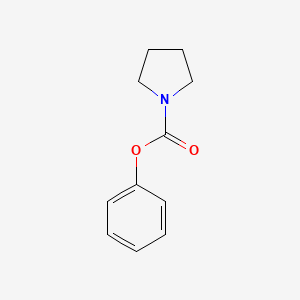
phényl pyrrolidine-1-carboxylate
Vue d'ensemble
Description
1-Pyrrolidinecarboxylic acid, phenyl ester, also known as 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid, is a chemical compound with the empirical formula C11H11NO3 . It has a molecular weight of 205.21 .
Synthesis Analysis
The synthesis of 1-Pyrrolidinecarboxylic acid, phenyl ester, and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Pyrrolidinecarboxylic acid, phenyl ester consists of a pyrrolidine ring attached to a phenyl group and a carboxylic acid group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in 1-Pyrrolidinecarboxylic acid, phenyl ester can undergo various chemical reactions. For example, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . It can also contribute to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
1-Pyrrolidinecarboxylic acid, phenyl ester has a melting point of 142-146 °C . Its SMILES string is OC(=O)C1CCN(C1=O)c2ccccc2 .Applications De Recherche Scientifique
Chimie Médicinale: Concevoir des Composés Biologiquement Actifs
Le phényl pyrrolidine-1-carboxylate sert d'échafaudage polyvalent en chimie médicinale. Son cycle pyrrolidine est utilisé pour synthétiser de nouveaux composés présentant des effets thérapeutiques potentiels. La non-planéité du cycle permet une couverture tridimensionnelle accrue, améliorant l'interaction avec les cibles biologiques . Ce composé est essentiel dans la création de médicaments dotés d'une sélectivité et d'une puissance améliorées grâce à sa capacité à explorer efficacement l'espace pharmacophore.
Découverte de Médicaments: Amélioration des Propriétés Pharmacocinétiques
Dans la découverte de médicaments, le this compound est utilisé pour modifier les paramètres physicochimiques, optimisant ainsi les profils ADME/Tox (Absorption, Distribution, Métabolisme, Excrétion/Toxicologie) des candidats médicaments . L'introduction de ce composé hétérocyclique dans les molécules médicamenteuses peut modifier considérablement leurs propriétés pharmacocinétiques, conduisant à une meilleure efficacité et à une toxicité réduite.
Synthèse Asymétrique: Créer des Agents Enantiosélectifs
La stéréogénicité du cycle pyrrolidine dans le this compound est une caractéristique clé de la synthèse asymétrique. Différents stéréoisomères de ce composé peuvent conduire à des profils biologiques variés, ce qui est crucial pour le développement de médicaments enantiosélectifs . Cet aspect est particulièrement important dans la conception d'agents qui présentent une forte spécificité envers leurs cibles biologiques.
Synthèse Chimique: Intermédiaire pour les Molécules Complexes
Le this compound agit comme un intermédiaire dans la synthèse de molécules plus complexes. Son groupe ester réactif peut être impliqué dans diverses réactions chimiques, ce qui en fait un élément de construction précieux pour la construction de structures plus grandes et plus complexes .
Développement de Molécules Bioactives: Ciblage de Maladies Spécifiques
Les chercheurs utilisent le this compound pour développer des molécules bioactives à sélectivité ciblée. En incorporant ce composé dans la structure moléculaire, les scientifiques peuvent créer des médicaments destinés au traitement de maladies spécifiques, telles que le cancer ou les maladies neurodégénératives .
Biologie Structurale: Étude des Interactions Protéine-Ligand
Le cycle pyrrolidine du this compound est souvent utilisé en biologie structurale pour étudier les interactions protéine-ligand. Sa capacité à adopter différentes conformations aide à comprendre comment les médicaments se lient aux protéines et exercent leurs effets .
Synthèse Organique: Exploration des Facteurs Stériques
En synthèse organique, le this compound est utilisé pour explorer les facteurs stériques qui influencent l'activité biologique. La structure du composé permet d'étudier comment l'orientation spatiale des substituants affecte l'interaction avec les cibles biologiques .
Pharmacologie: Investigation des Modes de Liaison
Le this compound est également important en pharmacologie pour étudier les modes de liaison des candidats médicaments. Les différents stéréoisomères de ce composé peuvent se lier aux protéines enantiosélectives de différentes manières, ce qui est essentiel pour comprendre le mécanisme d'action des médicaments potentiels .
Safety and Hazards
This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, contributing to their diverse biological profiles .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule, allowing it to bind differently to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phenyl pyrrolidine-1-carboxylate is currently unavailable. The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and influence adme/tox results .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting a wide range of potential effects .
Analyse Biochimique
Biochemical Properties
1-Pyrrolidinecarboxylic acid, phenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosine kinases, where it acts as an inhibitor by binding to the ATP binding site of receptor tyrosine kinases . This interaction is crucial for its efficacy in tumor xenografts, highlighting its potential in cancer research.
Cellular Effects
1-Pyrrolidinecarboxylic acid, phenyl ester influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signal transduction pathways that are essential for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic activities, ultimately affecting cell function.
Molecular Mechanism
The molecular mechanism of 1-Pyrrolidinecarboxylic acid, phenyl ester involves its binding interactions with biomolecules. It binds to the ATP binding site of receptor tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrrolidinecarboxylic acid, phenyl ester can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term in vitro and in vivo studies are essential to understand its temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of 1-Pyrrolidinecarboxylic acid, phenyl ester vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-Pyrrolidinecarboxylic acid, phenyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.
Subcellular Localization
1-Pyrrolidinecarboxylic acid, phenyl ester exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles
Propriétés
IUPAC Name |
phenyl pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGHJHASJALLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203923 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
55379-71-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B1294726.png)
![Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-](/img/structure/B1294727.png)


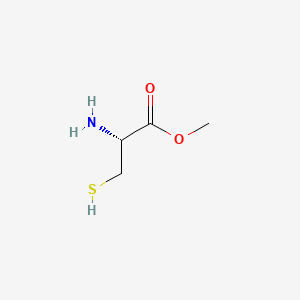
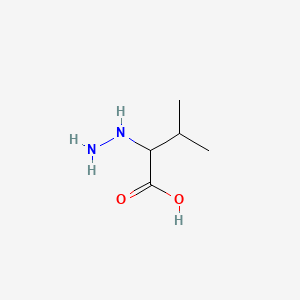
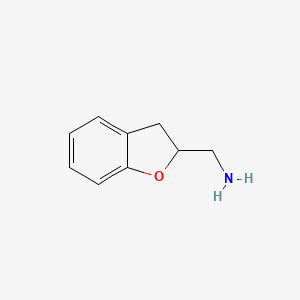
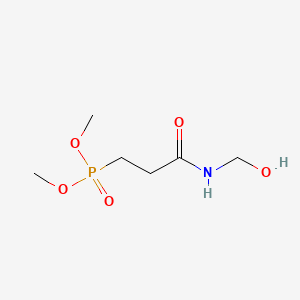

![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)



